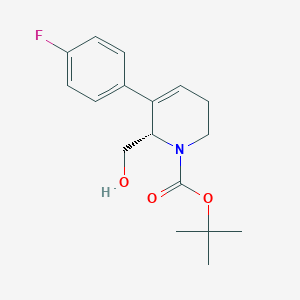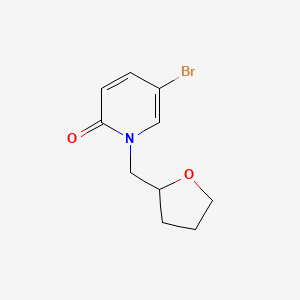
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5-position of the pyridinone ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent attachment of the tetrahydrofuran-2-ylmethyl group can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinone derivative with an additional oxygen-containing functional group, while substitution reactions can result in various substituted pyridinones.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-2-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
5-bromo-1-(oxolan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2 |
InChI-Schlüssel |
QCLZOYFUBXJNLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C=C(C=CC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
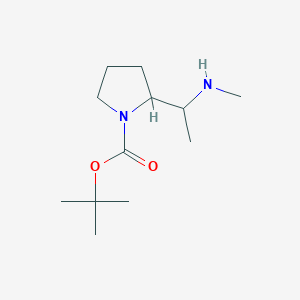
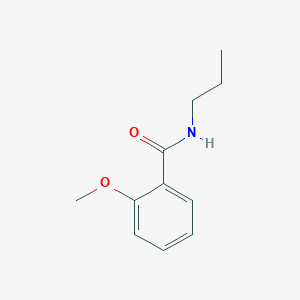
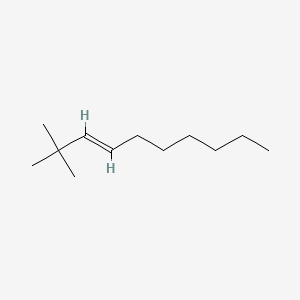
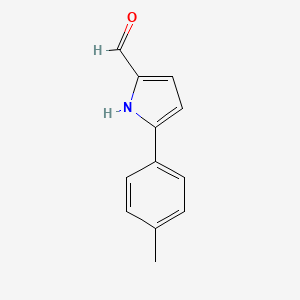
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13330390.png)
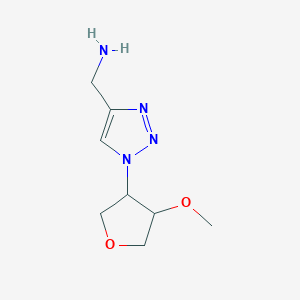
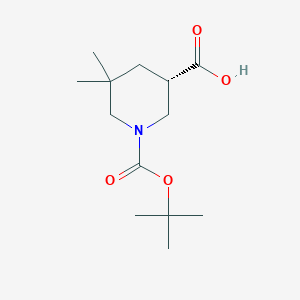
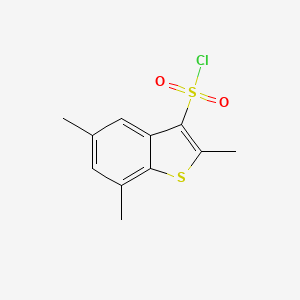
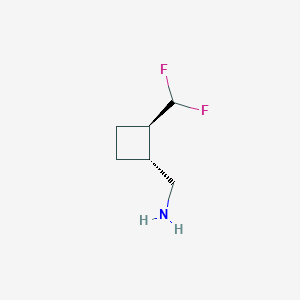
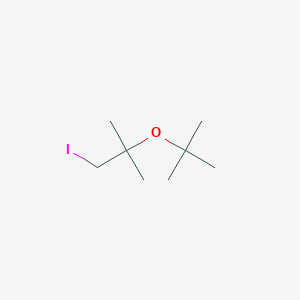
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

